

ND-2158: A Comparative Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **ND-2158**, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor. The performance of **ND-2158** is objectively compared with other alternative IRAK4 inhibitors, supported by available experimental data.

Executive Summary

ND-2158 is a highly selective, competitive inhibitor of IRAK4 with a reported inhibitory constant (Ki) of 1.3 nM.[1] It has demonstrated significant potential in preclinical models of autoimmune disorders and lymphoid malignancies.[2] Its high selectivity is a key attribute, minimizing the potential for off-target effects. This guide delves into the specifics of its selectivity compared to other IRAK4 inhibitors and provides detailed methodologies for the assays used to determine these profiles.

Kinase Selectivity Profile: A Quantitative Comparison

The following table summarizes the available quantitative data on the kinase selectivity of **ND-2158** and a selection of alternative IRAK4 inhibitors. It is important to note that direct head-to-head kinome-wide screening data under identical conditions is not always publicly available.







Therefore, the data presented here is compiled from various sources and should be interpreted with consideration for the different experimental assays and conditions employed.



Inhibitor	Primary Target(s)	Other Notable Inhibited Kinases (>50% inhibition or low nM IC50/Ki)	Kinase Panel Size	Assay Type	Reference
ND-2158	IRAK4 (Ki = 1.3 nM)	Highly selective. Specific off- target kinases with significant inhibition from the full panel are not detailed in publicly available literature.	334	Radioisotope- based enzymatic assay	[3]
ND-2110	IRAK4 (Ki = 7.5 nM)	Highly selective against the same panel as ND-2158.	334	Radioisotope- based enzymatic assay	[3]



Zimlovisertib (PF- 06650833)	IRAK4 (IC50 = 0.2 nM in cell assay)	IRAK1, MNK2, LRRK2, Clk4, and CK1y1 (>70% inhibition at 200 nM). 12 kinases showed IC50 < 1 µM.	278	Not specified	[4][5]
KIC-0101	IRAK4 (IC50 = 4.6 nM), PIM1	PIM1 kinase was also strongly inhibited.	59	Radiometric assay	[6]

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount for understanding their biological effects. The data presented in this guide were primarily generated using radioisotope-based enzymatic assays and luminescent kinase assays.

Radioisotope-based Kinase Assay (Filter Binding Assay)

This method is considered a gold standard for kinase activity measurement as it directly quantifies the transfer of a phosphate group to a substrate.

Principle: A kinase reaction is performed in the presence of a peptide or protein substrate and $y^{-33}P$ -ATP. The radiolabeled phosphate is transferred to the substrate by the kinase. The reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the substrate. Unreacted $y^{-33}P$ -ATP is washed away. The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager. The inhibition by a compound is determined by the reduction in radioactive signal compared to a control reaction without the inhibitor.

Detailed Protocol:



- Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., Myelin Basic Protein for IRAK4), and the test compound (e.g., ND-2158) at various concentrations in a kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT).
- Initiation: Start the reaction by adding a mixture of unlabeled ATP and γ-³³P-ATP to the reaction mixture. The final ATP concentration is typically at or near the Km for the specific kinase.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot an aliquot of the reaction mixture onto a phosphocellulose filter mat.
- Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound y-33P-ATP.
- Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter or by exposing it to a phosphor screen followed by imaging.
- Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to the vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Luminescent Kinase Assay (e.g., Kinase-Glo®)

This is a homogeneous, high-throughput method that measures kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.

Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The luminescent signal is therefore directly proportional to the ATP concentration.

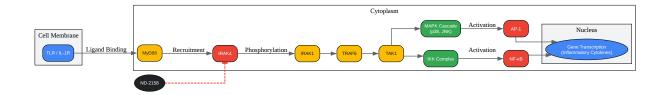
Detailed Protocol:



- Kinase Reaction: Set up the kinase reaction as described for the radioisotope assay, but using only unlabeled ATP.
- Luminescent Detection: After the kinase reaction incubation, add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent reaction.
- Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
- Measurement: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: A higher luminescent signal indicates more remaining ATP and thus higher inhibition of the kinase. Calculate the percentage of inhibition and IC50 values as described above.

Mandatory Visualizations IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).



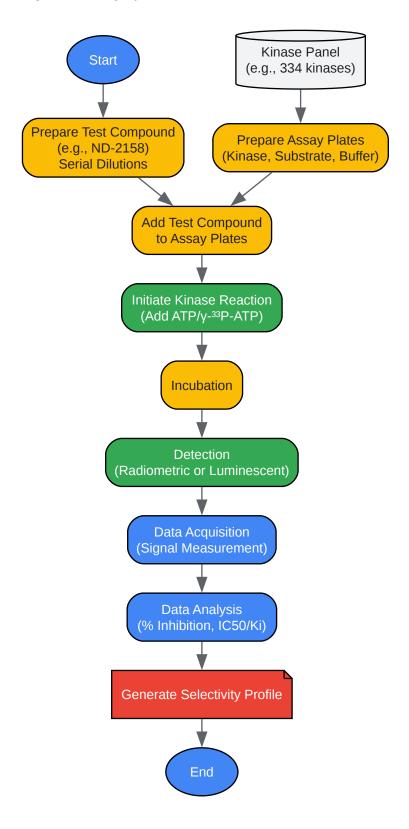
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Caption: MyD88-dependent signaling pathway and the inhibitory action of ND-2158 on IRAK4.



Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the general workflow for assessing the selectivity of a kinase inhibitor like **ND-2158** against a large panel of kinases.





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Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

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